N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of an iodophenyl group, a methoxy group, and a chromene core. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of salicylaldehyde derivatives with appropriate reagents.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide.
Attachment of the Iodophenyl Group: The iodophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid and a suitable palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions, such as nucleophilic substitution, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group and have been studied for their biological activities.
4-Iodophenylacetonitrile: Used as an intermediate in organic synthesis and pharmaceuticals.
Uniqueness
N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromene core and the iodophenyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-iodophenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12INO4/c1-22-14-4-2-3-10-9-13(17(21)23-15(10)14)16(20)19-12-7-5-11(18)6-8-12/h2-9H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWROIYIKINVMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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